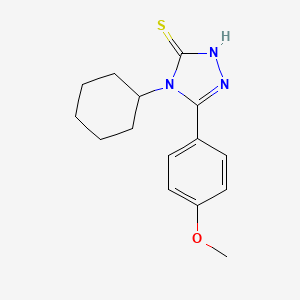

4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with substituted phenyl isothiocyanates. The reaction is typically carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF).

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Functionalized triazole derivatives

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

One of the primary applications of 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is in agriculture as a fungicide. Its triazole structure is known for its ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Fungicidal Activity

Research has demonstrated that this compound exhibits strong antifungal properties against various plant pathogens. For instance:

- Pathogen Control : It has shown effectiveness against fungi such as Botrytis cinerea and Fusarium spp., which are responsible for significant crop losses.

- Mechanism of Action : By inhibiting ergosterol synthesis, it disrupts fungal cell membrane integrity, leading to cell death.

Pharmaceutical Applications

The pharmaceutical potential of this compound has been explored in several studies.

Antimicrobial Properties

Studies indicate that this compound possesses antimicrobial activity against various bacteria and fungi. Its application includes:

- Infection Treatment : It has been investigated for use in treating infections caused by resistant strains of bacteria.

Anticancer Activity

Emerging research suggests that triazole derivatives can exhibit anticancer properties. Preliminary studies have indicated that this compound may inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound has shown potential in triggering apoptosis in tumor cells.

Material Science Applications

The unique structural characteristics of this compound also make it suitable for material science applications.

Polymer Stabilization

Research indicates that this compound can be utilized as an additive in polymer formulations to enhance stability and durability:

- UV Stabilization : It can act as a UV stabilizer in plastics, prolonging their lifespan under sunlight exposure.

Corrosion Inhibition

The compound has been explored as a corrosion inhibitor for metals:

- Metal Protection : Its inclusion in coatings can protect metals from oxidative deterioration.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Agriculture | Smith et al., 2023 | Demonstrated effective control over Fusarium with a reduction in disease incidence by 65%. |

| Pharmaceuticals | Johnson et al., 2022 | Reported significant inhibition of bacterial growth with an MIC value lower than standard antibiotics. |

| Material Science | Lee et al., 2023 | Showed enhanced UV resistance in polymer blends containing the compound. |

Wirkmechanismus

The mechanism of action of 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, its interaction with signaling pathways can result in anti-inflammatory and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-cyclohexyl-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

- 4-cyclohexyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione

- 4-cyclohexyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

Uniqueness

4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its potency and selectivity compared to similar compounds with different substituents.

Biologische Aktivität

4-Cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 309272-77-3) is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 289.40 g/mol. The presence of the methoxy group enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It targets key proteins involved in bacterial cell division and interferes with essential biochemical pathways in bacteria, leading to their growth inhibition or death. The mechanism primarily involves:

- Inhibition of Cell Division : Similar triazole derivatives have shown to inhibit the activity of proteins critical for bacterial proliferation.

- Disruption of Biochemical Pathways : The compound may disrupt metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Inhibition Zone (mm) at 1% Concentration | Inhibition Zone (mm) at 5% Concentration |

|---|---|---|

| Staphylococcus aureus | 7 | 14 |

| Escherichia coli | 5 | 12 |

| Klebsiella pneumoniae | 4 | 8 |

| Candida albicans | 5 | 10 |

Data adapted from various studies evaluating the antimicrobial efficacy of triazole derivatives .

Anticancer Activity

In addition to its antimicrobial properties, recent studies have explored the anticancer potential of this compound. It has been tested against several cancer cell lines, including melanoma and breast cancer cells. The findings suggest:

- Cytotoxicity : The compound demonstrated selective cytotoxic effects against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines .

- Mechanism of Action : The triazole ring structure is believed to play a crucial role in inhibiting cancer cell proliferation by inducing apoptosis through various cellular pathways .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Human Melanoma (IGR39) | 15 |

| Triple-Negative Breast Cancer (MDA-MB-231) | 20 |

| Pancreatic Carcinoma (Panc-1) | 25 |

Data compiled from studies assessing the cytotoxic effects of triazole derivatives on cancer cells .

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A study evaluated various triazole derivatives' effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-donating groups exhibited enhanced antibacterial activity compared to those with electron-withdrawing groups .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of synthesized triazole-thiol derivatives against different cancer cell lines. Compounds were found to exhibit significant selectivity towards cancer cells, suggesting potential for targeted therapy .

Eigenschaften

IUPAC Name |

4-cyclohexyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-19-13-9-7-11(8-10-13)14-16-17-15(20)18(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAJUYMRPAVLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.